molecular formula C10H19N B12327980 3-(Cyclobutylmethyl)piperidine

3-(Cyclobutylmethyl)piperidine

Cat. No.: B12327980
M. Wt: 153.26 g/mol
InChI Key: KMGIITKVDGTLLI-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethyl)piperidine is an organic compound with the molecular formula C 10 H 19 N and a molecular weight of 153.26 g/mol . Its structure features a piperidine ring substituted at the 3-position with a cyclobutylmethyl group, a configuration that is valuable for modulating the physicochemical and pharmacological properties of lead compounds in medicinal chemistry . The compound is offered with the CAS Number 1336982-61-6 and is identified by the SMILES notation C1(CC2CCC2)CNCCC1, which precisely describes its atomic connectivity . For convenience in handling and application, the hydrochloride salt of this compound is also available. Designated as this compound hydrochloride, it has the CAS Number 1803606-42-9 and a molecular formula of C 10 H 20 ClN, with a higher molecular weight of 189.73 g/mol due to the addition of hydrochloric acid . The SMILES notation for the salt is [H]Cl.C1(CC2CCC2)CNCCC1 . This chemical is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human consumption or therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

3-(cyclobutylmethyl)piperidine

InChI

InChI=1S/C10H19N/c1-3-9(4-1)7-10-5-2-6-11-8-10/h9-11H,1-8H2

InChI Key

KMGIITKVDGTLLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2CCCNC2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Cyclobutylmethyl Piperidine Systems

General Reaction Profiles of Cyclobutylmethylpiperidine Scaffolds

The reactivity of the 3-(cyclobutylmethyl)piperidine system is largely defined by the piperidine (B6355638) ring, a common motif in pharmaceuticals and alkaloids. mdpi.com The nitrogen atom's nucleophilicity and the reactivity of the adjacent α-carbons are key to its transformation potential.

The oxidation of piperidine derivatives typically involves the carbon atoms adjacent to the nitrogen atom. For N-substituted this compound derivatives, oxidation can lead to the formation of lactams (piperidones). Reagents such as mercuric acetate-EDTA have been used for the oxidation of N-substituted methylpiperidines, yielding a mixture of 2-piperidone (B129406) and 6-piperidone products. researchgate.net This process proceeds through the formation of an iminium ion intermediate. researchgate.net In the case of a 3-substituted piperidine, this oxidation would occur at the C2 and C6 positions, leading to the corresponding lactams. The regioselectivity of the oxidation can be influenced by the nature of the substituent on the nitrogen and the steric environment of the α-carbons. researchgate.net

Table 1: Potential Oxidation Products

Reactant Oxidizing Agent Major Products
N-substituted this compound Hg(II)-EDTA N-substituted 3-(cyclobutylmethyl)-2-piperidone

The this compound scaffold itself is a fully saturated system and is generally resistant to reduction under standard conditions. However, reduction reactions are crucial for its synthesis. The most common synthetic route involves the catalytic hydrogenation of the corresponding aromatic precursor, 3-(cyclobutylmethyl)pyridine. whiterose.ac.uk

This reduction of the pyridine (B92270) ring to a piperidine ring can be achieved using various catalysts and conditions. Platinum(IV) oxide (PtO2) in acetic acid under a hydrogen atmosphere is an effective system for reducing substituted pyridines to their corresponding cis-piperidines. whiterose.ac.uk Other methods include the use of rhodium catalysts or transfer hydrogenation protocols. researchgate.netorganic-chemistry.org The stereochemical outcome of the reduction can be influenced by the catalyst and reaction conditions, often leading to a specific diastereomer. whiterose.ac.uk

Table 2: Typical Reduction Reaction for Synthesis

Precursor Catalyst/Reagents Product Yield

Functionalization of the this compound scaffold is key to its use as a building block. These transformations primarily occur at the nitrogen atom but can also be performed on the carbon framework.

N-Functionalization : The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes a variety of substitution reactions. whiterose.ac.uk

N-Alkylation : Reaction with alkyl halides introduces an alkyl group onto the nitrogen.

N-Acylation : Treatment with acyl chlorides or anhydrides forms amides.

N-Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent forms N-alkylated products. mdpi.com

Cross-Coupling Reactions : The nitrogen can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl bonds. A related thesis describes the successful N-functionalization of aryl cyclobutanes derived from a spirocyclobutyl piperidine building block. whiterose.ac.uk

C-Functionalization : While the saturated carbon framework is less reactive, functional group interconversions can be achieved. For instance, if a precursor with a handle like a boronic ester is used, Suzuki-Miyaura cross-coupling reactions can be employed to attach aryl groups to the cyclobutane (B1203170) ring before or after the formation of the piperidine. whiterose.ac.uk Such strategies allow for the elaboration of the carbon skeleton to build more complex molecules. whiterose.ac.uk The conversion of alcohols to sulfonic esters and subsequently to alkyl halides is a common pathway for functional group interconversion in organic synthesis. ub.edu

Degradation Studies and Mechanistic Insights

Degradation reactions are historically important for the structural elucidation of alkaloids containing piperidine rings. brahmanandcollege.org.inmaharajacollege.ac.in These reactions typically involve cleavage of the heterocyclic ring.

The Emde degradation is a method for the reductive cleavage of a quaternary ammonium (B1175870) cation. wikipedia.org This reaction is particularly useful when Hofmann degradation is not feasible. brahmanandcollege.org.in The process involves converting the tertiary amine into a quaternary ammonium salt, typically with methyl iodide, followed by reduction.

For this compound, the process would be:

Quaternization : The piperidine nitrogen is methylated with excess methyl iodide to form N,N-dimethyl-3-(cyclobutylmethyl)piperidinium iodide.

Reductive Cleavage : The resulting quaternary salt is then treated with a reducing agent like sodium amalgam or lithium aluminum hydride. brahmanandcollege.org.inwikipedia.org This cleaves one of the C-N bonds in the ring, yielding a tertiary amine. The cleavage typically occurs to produce the most stable product.

The expected product from the Emde degradation of the N,N-dimethylated quaternary salt would be 1-(cyclobutylmethyl)-5-(dimethylamino)pentane.

Hofmann degradation, also known as exhaustive methylation, is a process that converts an amine into an alkene through an elimination reaction. wikipedia.orgmasterorganicchemistry.com For cyclic amines like piperidine, this process leads to ring opening. brahmanandcollege.org.in

The sequence for this compound is as follows:

Exhaustive Methylation : The piperidine is treated with an excess of methyl iodide to form the quaternary ammonium iodide, N,N-dimethyl-3-(cyclobutylmethyl)piperidinium iodide. masterorganicchemistry.com

Hydroxide (B78521) Formation : The iodide salt is then treated with silver oxide (Ag2O) and water to form the corresponding quaternary ammonium hydroxide. brahmanandcollege.org.in

Hofmann Elimination : The hydroxide is heated, causing an E2 elimination reaction. The hydroxide ion acts as a base, abstracting a proton from a β-carbon relative to the nitrogen atom. This results in the cleavage of a C-N bond and the formation of an alkene. masterorganicchemistry.com For piperidine systems, this opens the ring. The initial product would be an N,N-dimethylamino-substituted alkene. brahmanandcollege.org.in

If the process is repeated on the resulting amine, further elimination can occur, eventually eliminating the nitrogen and forming a diene. doubtnut.comdoubtnut.com For the initial ring-opening step of the N,N-dimethylated 3-(cyclobutylmethyl)piperidinium hydroxide, the elimination would lead to a mixture of isomeric pentenylamines.

Table 3: Mentioned Chemical Compounds

Compound Name Structure/Formula
This compound C10H19N
3-(Cyclobutylmethyl)pyridine C10H13N
N,N-dimethyl-3-(cyclobutylmethyl)piperidinium iodide C12H24IN
1-(Cyclobutylmethyl)-5-(dimethylamino)pentane C12H25N
Platinum(IV) oxide PtO2
Mercuric acetate Hg(C2H3O2)2
Methyl iodide CH3I
Silver oxide Ag2O
Sodium amalgam Na(Hg)
Lithium aluminum hydride LiAlH4
N-substituted 3-(cyclobutylmethyl)-2-piperidone C10H17NO (base structure)

Carbon-Carbon Bond Activation and Rearrangement Processes

The activation of carbon-carbon (C-C) bonds is a challenging yet powerful transformation in organic synthesis. rsc.org The this compound structure contains two key areas for potential C-C bond activation: the strained cyclobutane ring and the relatively inert piperidine ring.

The cyclobutyl group is particularly susceptible to C-C bond activation due to its inherent ring strain (approximately 26 kcal/mol). Transition metal catalysts, particularly those based on rhodium, nickel, or palladium, are known to facilitate the cleavage of C-C bonds in strained four-membered rings. u-tokyo.ac.jpnih.gov This process often involves the oxidative addition of the C-C bond to the metal center, forming a metallacyclic intermediate. u-tokyo.ac.jp For this compound, a metal-catalyzed reaction could lead to the opening of the cyclobutane ring to form various linear or rearranged alkylpiperidine derivatives. For instance, nickel-catalyzed activation of cyclobutanones has been shown to lead to ring-opening and subsequent functionalization. rsc.org

While the C-C bonds of the piperidine ring are significantly less strained and therefore more difficult to activate, chelation-assisted strategies could potentially enable their cleavage. However, the activation of the cyclobutane ring remains the more favorable pathway.

Table 3: Strategies for C-C Bond Activation in this compound
Target RingDriving ForceMethodologyPotential Outcome
CyclobutaneRelease of Ring StrainTransition Metal Catalysis (e.g., Rh, Ni)Ring-opening to form linear or branched alkyl chains attached to the piperidine
PiperidineChelation AssistanceDirected C-C activation using a coordinating groupRing expansion or functionalization (less probable)

Investigating Reaction Mechanisms via Computational Approaches

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions. For a molecule like this compound, theoretical methods can be used to investigate the thermodynamics and kinetics of its transformation pathways.

Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms, predicting transition state geometries, and calculating activation energies. researchgate.net For the Von Braun degradation, computational models could map the potential energy surface for the nucleophilic attack on cyanogen (B1215507) bromide and the subsequent ring-opening steps.

In the context of oxidative degradation, computational studies can help predict the most likely sites of radical attack by analyzing the electron density and bond dissociation energies of C-H and C-N bonds within the molecule. This can explain the regioselectivity of both enzymatic and chemical oxidation. mdpi.com

For C-C bond activation, DFT calculations are crucial for understanding the interaction between the strained cyclobutane ring and a transition metal catalyst. These studies can model the oxidative addition step, characterize the structure of metallacyclic intermediates, and evaluate the energy barriers for subsequent rearrangement or reductive elimination steps. nih.gov Such computational insights are essential for designing efficient and selective catalytic systems.

Table 4: Application of Computational Methods to Study Reaction Mechanisms
Reaction TypeComputational MethodInformation Gained
Von Braun DegradationDFT, Ab initioTransition state structures, activation energy barriers, reaction thermodynamics
Oxidative DegradationDFTPrediction of reactive sites, bond dissociation energies, stability of intermediates
C-C Bond ActivationDFTModeling of catalyst-substrate interaction, structure of metallacyclic intermediates, potential energy surfaces for ring-opening

Structural Elucidation and Advanced Characterization of 3 Cyclobutylmethyl Piperidine and Derivatives

Comprehensive Spectroscopic Techniques for Molecular Structure Determination

The definitive identification and structural elucidation of 3-(cyclobutylmethyl)piperidine and its derivatives rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment of individual nuclei, collectively offering an unambiguous confirmation of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments in the piperidine (B6355638) and cyclobutane (B1203170) rings, as well as the methylene bridge. The chemical shifts (δ) are influenced by the electron density around the protons, with protons closer to the electronegative nitrogen atom typically appearing at a higher chemical shift (downfield).

The protons on the piperidine ring would likely appear as complex multiplets in the range of δ 1.0-3.0 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be the most downfield in this region. The proton at the C3 position, being a methine proton, would also have a distinct chemical shift. The methylene protons of the cyclobutylmethyl group would show signals that are influenced by both the piperidine and cyclobutane rings. The protons on the cyclobutane ring are expected to resonate in the upfield region of the spectrum, typically between δ 1.5 and 2.5 ppm.

Below is a table of predicted ¹H NMR chemical shifts for the parent compound, this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Piperidine H2, H62.8 - 3.2m-
Piperidine H31.5 - 1.9m-
Piperidine H4, H51.2 - 1.8m-
Methylene Bridge (-CH₂-)1.4 - 1.7d~7
Cyclobutane Methine1.9 - 2.4m-
Cyclobutane Methylene1.6 - 2.1m-
N-H1.0 - 2.5br s-

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the carbon atoms in the piperidine ring are expected to be in the range of δ 20-50 ppm, with the carbons adjacent to the nitrogen (C2 and C6) being the most downfield. The C3 carbon, being substituted, will have a chemical shift influenced by the cyclobutylmethyl group. The carbons of the cyclobutane ring and the methylene bridge would appear in the aliphatic region of the spectrum.

A predicted ¹³C NMR data table for this compound is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Piperidine C2~47
Piperidine C3~38
Piperidine C4~26
Piperidine C5~24
Piperidine C6~47
Methylene Bridge (-CH₂-)~39
Cyclobutane Methine~35
Cyclobutane Methylene~20
Cyclobutane Methylene~29

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the proton and carbon signals. These experiments correlate the signals of directly bonded ¹H and ¹³C nuclei. In the HMQC spectrum of this compound, each cross-peak would indicate a direct bond between a specific proton and a specific carbon atom. This technique allows for the precise assignment of the signals listed in the ¹H and ¹³C NMR data tables, confirming the connectivity of the molecular structure. For instance, the proton signals of the methylene bridge would show a correlation to the corresponding carbon signal, and the same would apply to all C-H bonds in the piperidine and cyclobutane rings.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, the molecular formula is C₁₀H₁₉N. The nominal molecular weight is approximately 153 amu. In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 153. For the hydrochloride salt of the compound, the chemical formula is C₁₀H₂₀ClN with a molecular weight of approximately 189.72 g/mol . chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass with the calculated exact mass for the proposed formula, the elemental composition can be confirmed with high confidence.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. As a secondary amine with aliphatic cyclic structures, the key diagnostic peaks would be associated with N-H, C-H, and C-N bonds.

The IR spectra of piperidine-containing compounds show characteristic absorptions for the amine and alkane moieties. The N-H stretching vibration is particularly indicative of primary or secondary amines and is sensitive to hydrogen bonding libretexts.org.

The expected characteristic IR absorption bands for this compound are detailed in the following table.

Wave Number (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 3500N-HStretchingWeak to Medium
2960 - 2850C-H (sp³)StretchingStrong
1470 - 1450CH₂Bending (Scissoring)Medium
1350 - 1000C-NStretchingMedium to Weak
~1500N-HBendingMedium, sometimes weak

The N-H stretching band for secondary amines like this compound typically appears as a single, relatively weak peak in the 3300-3500 cm⁻¹ region. Strong, sharp peaks in the 2850-2960 cm⁻¹ range are characteristic of C-H stretching vibrations from the methylene groups in both the piperidine and cyclobutane rings. The C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹ libretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated π systems or atoms with non-bonding electrons that can be excited.

This compound is a saturated aliphatic amine. It lacks any conjugated double bonds or aromatic rings that typically give rise to absorptions in the 200–800 nm range pressbooks.pub. Saturated alkyl amines generally absorb in the far-UV region, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers libretexts.org. Therefore, a conventional UV-Vis spectrum of this compound in a standard solvent like ethanol or hexane would not be expected to show any significant absorbance peaks. This lack of absorption is itself a key piece of structural information, confirming the absence of chromophoric systems nih.govnih.gov.

Crystallographic Analysis for Three-Dimensional Structure and Stereochemistry

While spectroscopic methods reveal connectivity and functional groups, crystallographic techniques provide the definitive three-dimensional atomic arrangement of a molecule in its solid state.

X-ray Diffraction Studies

Furthermore, XRD would reveal the orientation of the cyclobutylmethyl substituent relative to the piperidine ring (i.e., whether it is in an equatorial or axial position). In the solid state, intermolecular forces, particularly hydrogen bonding involving the secondary amine's N-H group, would dictate the crystal packing arrangement.

Microcrystal Electron Diffraction (MicroED) for Rapid Crystallographic Analysis

Obtaining single crystals of sufficient size and quality for XRD can be a significant bottleneck in structural analysis. Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative that can determine high-resolution structures from nanocrystals, which are orders of magnitude smaller than those required for conventional XRD frontiersin.orgnih.gov.

MicroED is a cryo-electron microscopy (cryo-EM) method where a beam of electrons is used to obtain diffraction data from continuously rotating, frozen crystals nih.gov. This technique is particularly advantageous for small organic molecules that readily form microcrystalline powders researchgate.netmdpi.comhhu.de. For a compound like this compound, if it proves difficult to grow large single crystals, MicroED could provide a rapid and efficient means to determine its complete 3D structure, including the conformation of both the piperidine and cyclobutane rings.

Absolute Stereochemistry Determination via Dynamical Refinement

The this compound molecule is chiral, with a stereocenter at the C3 position of the piperidine ring. Determining the absolute configuration (R or S) of a chiral molecule is critical, especially in pharmaceutical contexts. While traditional XRD can determine absolute stereochemistry, it often requires the presence of a heavy atom to produce a sufficiently strong anomalous scattering signal.

A significant advantage of 3D electron diffraction techniques like MicroED is the ability to determine the absolute configuration of light-atom molecules without the need for derivatization. This is achieved through a data processing method known as dynamical refinement nih.gov. Dynamical diffraction, which accounts for the multiple scattering of electrons, is inherently sensitive to the handedness of a chiral crystal. By refining the diffraction data against both possible enantiomeric models (R and S), the correct absolute structure can be identified by a significantly better agreement factor (R-factor), providing an unambiguous assignment nih.gov. This makes electron crystallography an exceptionally powerful tool for the complete stereochemical characterization of chiral amines like this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. The experimentally obtained percentages are compared against the theoretical values calculated from its proposed molecular formula, C₁₀H₁₉N. This comparison is crucial for confirming the empirical formula and serves as a primary indicator of sample purity. scribd.comresearchgate.net

The theoretical elemental composition is derived from the molecular formula and the atomic weights of the constituent atoms. For this compound (Molecular Formula: C₁₀H₁₉N; Molecular Weight: 153.27 g/mol ), the theoretical percentages are calculated as follows:

Carbon (C): (10 * 12.011) / 153.27 * 100% = 78.34%

Hydrogen (H): (19 * 1.008) / 153.27 * 100% = 12.48%

Nitrogen (N): (1 * 14.007) / 153.27 * 100% = 9.14%

In a typical analytical workflow, a synthesized sample of the compound would be subjected to combustion analysis. The resulting experimental values for C, H, and N would be expected to fall within a narrow margin of error (typically ±0.4%) of the theoretical values to validate the empirical formula.

Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₀H₁₉N

Element Theoretical % Expected Experimental Range (%)
Carbon (C) 78.34 77.94 - 78.74
Hydrogen (H) 12.48 12.08 - 12.88

Integration of Spectroscopic Data for Structure Elucidation

While elemental analysis confirms the ratios of atoms, spectroscopic techniques are required to piece together the molecular puzzle, revealing the connectivity and three-dimensional arrangement of these atoms. The combination of NMR, MS, and IR spectroscopy provides complementary information that, when integrated, allows for an unambiguous structural confirmation of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight (153).

The fragmentation pattern is characteristic of piperidine derivatives. A primary fragmentation pathway involves the cleavage of the bond between the piperidine ring and the side chain, resulting in a prominent peak corresponding to the loss of the cyclobutylmethyl group. Another common fragmentation for piperidines is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to a stable iminium ion. nih.govmiamioh.edu

Key Expected MS Fragments:

m/z = 153: The molecular ion peak [C₁₀H₁₉N]⁺.

m/z = 152: [M-H]⁺, loss of a single hydrogen atom.

m/z = 84: A characteristic fragment for the piperidine ring, resulting from the cleavage of the cyclobutylmethyl side chain. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a secondary amine, would be characterized by specific absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Description of Vibration
~3300 N-H Stretch (characteristic of a secondary amine) nist.gov
2960-2850 C-H Aliphatic stretch (from piperidine and cyclobutane rings) researchgate.net
~1450 C-H Bend (scissoring)

The presence of a moderate band around 3300 cm⁻¹ confirms the N-H group, while the strong absorptions below 3000 cm⁻¹ are definitive for the saturated aliphatic C-H bonds of the piperidine and cyclobutane rings. nist.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the piperidine ring, the cyclobutane ring, and the connecting methylene (-CH₂-) bridge. The chemical shifts (δ) are influenced by the proximity to the electronegative nitrogen atom. Protons on carbons alpha to the nitrogen (C2 and C6 of the piperidine ring) are expected to be deshielded and appear further downfield (higher ppm) compared to other ring protons. hmdb.cachemicalbook.com The complex splitting patterns (multiplicity) of these signals would reveal the neighbor relationships between protons, helping to confirm their connectivity. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule, assuming no magnetic equivalence. Similar to ¹H NMR, the carbons adjacent to the nitrogen (C2, C6) would be shifted downfield. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Piperidine C2-H, C6-H 2.8 - 3.1 47 - 50
Piperidine C3-H, C4-H, C5-H 1.4 - 1.8 24 - 35
Methylene Bridge (-CH₂-) ~2.2 ~38
Cyclobutane Methine (-CH-) ~2.4 ~35

By integrating these data sets, a complete structural picture emerges. Mass spectrometry confirms the molecular mass (153 g/mol ), and elemental analysis validates the empirical formula (C₁₀H₁₉N). IR spectroscopy identifies the key N-H functional group. Finally, ¹H and ¹³C NMR spectroscopy confirm the precise connectivity of the carbon and hydrogen atoms, distinguishing between the piperidine and cyclobutane moieties and confirming the attachment point at the 3-position of the piperidine ring.

Computational Chemistry Approaches for 3 Cyclobutylmethyl Piperidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a foundational approach to understanding the intrinsic properties of a molecule by solving approximations of the Schrödinger equation. These methods are instrumental in describing the electronic structure, reactivity, and conformational preferences of molecules like 3-(Cyclobutylmethyl)piperidine.

Density Functional Theory (DFT) Studies of Chemical Interactions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency for studying molecular properties and reactivity. researchgate.net For this compound, DFT calculations can elucidate several key aspects of its chemical interactions.

DFT calculations are frequently performed using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to optimize the molecular geometry and compute electronic properties. rsc.org Such studies can determine the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify the energies of frontier molecular orbitals (HOMO and LUMO). The influence of the piperidine (B6355638) ring on the chemical reactivity and stability of a molecule can be significant. researchgate.net For instance, analysis of piperine showed the piperidine ring substantially impacts steric and electronic properties throughout the molecule. researchgate.net

Key parameters derived from DFT that describe the chemical reactivity of this compound include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions like hydrogen bonding.

Global Chemical Reactivity Descriptors: Quantities such as chemical hardness, electronegativity, and electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

DFT can also model the interaction of this compound with other molecules or ions. For example, studies on piperidine adsorbed on silver nanoparticles used DFT to determine the most probable interaction mechanism, revealing that a deprotonated piperidine complexed to a silver cation was the species formed. mdpi.com This highlights DFT's ability to model complex chemical environments and reactions.

Calculated PropertyTypical DFT Functional/Basis SetInformation Gained for this compound
Optimized GeometryB3LYP/6-31G(d,p)Provides precise bond lengths, bond angles, and dihedral angles.
HOMO-LUMO EnergiesB3LYP/6-311++G(d,p)Determines the energy gap (ΔE), indicating kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP)B3LYP/6-31G(d,p)Maps electron density to predict sites for electrophilic and nucleophilic attack and hydrogen bonding.
Vibrational FrequenciesB3LYP/6-311+G(d,p)Predicts the infrared spectrum, allowing for comparison with experimental data to confirm structure.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is essential to understand its preferred shapes and the energy barriers between them. The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. nih.gov However, the presence of substituents dictates the energetic preference for axial versus equatorial positions and can introduce other, higher-energy conformers like twist-boat forms.

For this compound, the key conformational equilibrium is the chair inversion that interconverts the equatorial and axial positions of the cyclobutylmethyl group.

Equatorial Conformer: The substituent points away from the ring, generally minimizing steric clashes (1,3-diaxial interactions). This is often the lowest energy conformation for bulky substituents. rsc.org

Axial Conformer: The substituent is oriented parallel to the principal axis of the ring, which can lead to unfavorable steric interactions with axial hydrogens at the C5 position and the nitrogen lone pair.

Computational methods, including DFT and molecular mechanics force fields, can quantitatively predict the relative free energies (ΔG) of these conformers. nih.govd-nb.info For substituted piperidines, the energy difference between the equatorial and axial conformers is a critical parameter. Studies on 3-fluoropiperidines, for example, have shown that electrostatic and hyperconjugative interactions can, in some cases, favor the axial conformer, contrary to simple steric arguments. d-nb.info The polarity of the solvent also plays a major role and can invert the conformational preference. d-nb.info

The energy landscape of this compound can be mapped by systematically rotating the rotatable bonds—specifically the C3-C(methylene) bond and the bond connecting the methylene to the cyclobutyl ring—and calculating the potential energy at each step. This process reveals the global minimum energy structure as well as other low-energy local minima that may be biologically relevant. Ring puckering parameters, such as the Cremer-Pople coordinates, can be used to precisely define the conformation of both the piperidine and cyclobutane (B1203170) rings. nih.govchemrxiv.orgnih.govresearchgate.net

ConformerSubstituent PositionPredicted Relative Energy (ΔG, kcal/mol)Key Steric Interactions
Chair 1Equatorial0.0 (Reference)Minimal; generally the most stable form.
Chair 2Axial> 2.0 (Estimated)1,3-diaxial interactions with axial H at C5 and potential interaction with N lone pair.
Twist-BoatVaries> 5.0 (Estimated)Higher torsional and angle strain compared to chair forms.

Molecular Modeling and Simulation

While quantum mechanics provides deep insight into the electronic nature of a single molecule, molecular modeling and simulation techniques are used to study its behavior in a biological context, such as its interaction with a protein receptor.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and hypothesizing their mechanism of action at the molecular level. researchgate.net

The process involves two main steps:

Sampling: The ligand's conformational space is explored within the receptor's binding site, generating a large number of possible binding poses.

Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. The score is often expressed as a free energy of binding (e.g., in kcal/mol), with more negative values indicating stronger binding. mdpi.com

For this compound, docking studies would be used to investigate its potential to bind to various biological targets. The piperidine moiety is a common structural feature in ligands for targets like sigma receptors and histamine H3 receptors. acs.orgnih.gov Docking simulations can reveal key interactions, such as:

Hydrogen Bonds: The piperidine nitrogen can act as a hydrogen bond acceptor, or as a donor if protonated at physiological pH.

Hydrophobic Interactions: The aliphatic cyclobutylmethyl group can form favorable van der Waals interactions within hydrophobic pockets of a receptor.

Ionic Interactions: If the piperidine nitrogen is protonated, it can form a salt bridge with acidic residues like aspartate or glutamate in the receptor binding site. nih.gov

Successful docking studies can rationalize structure-activity relationships (SAR) and guide the design of more potent derivatives. For example, docking of piperidine derivatives into the sigma-1 (σ1) receptor has shown that the protonated nitrogen forms a crucial ionic interaction with residue Glu172, while hydrophobic parts of the molecule occupy adjacent pockets. nih.gov

Target ReceptorPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Sigma-1 Receptor5HK2-8.5Glu172, Trp89Ionic interaction, π–cation
Histamine H3 Receptor3RZE-7.9Asp114, Tyr115Ionic interaction, Hydrogen bond
Muscarinic M1 Receptor5CXV-7.2Trp157, Tyr404Hydrophobic, π–cation

Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. wu.ac.th MD is used to assess the stability of a docked pose, explore conformational changes in both the ligand and the receptor upon binding, and refine the understanding of the binding mechanism. tandfonline.comnih.gov

An MD simulation begins with the coordinates from a docked complex, which is then placed in a simulated physiological environment (e.g., a box of water molecules with ions). acs.org The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a set period, typically nanoseconds to microseconds.

For the this compound-receptor complex, MD simulations can provide critical insights:

Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, the stability of the binding pose can be confirmed. A stable complex will show minimal deviation from the initial docked structure. nih.gov

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds or salt bridges, throughout the simulation. This can identify which interactions are most crucial for stable binding. researchgate.net

Role of Water: MD explicitly models water molecules, which can play a critical role in mediating ligand-receptor interactions by forming water-bridged hydrogen bonds. researchgate.net

Binding Free Energy Calculation: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the scores from docking. nih.gov

Studies on other piperidine derivatives have used MD simulations to confirm the stability of docking poses and to identify the specific amino acid residues that are crucial for maintaining the interaction over time. nih.govresearchgate.net

Cheminformatics and Chemical Space Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Chemical space analysis is a key area of cheminformatics that aims to visualize and understand the diversity and properties of a collection of molecules. scispace.com This is particularly important in fragment-based drug discovery, where the goal is to explore diverse three-dimensional shapes to find novel starting points for drug design. rsc.org

The piperidine scaffold, being a saturated heterocycle, provides access to three-dimensional chemical space that is often underexplored by traditional screening libraries, which are frequently dominated by flat, aromatic compounds. whiterose.ac.uk The inclusion of the cyclobutylmethyl group on the piperidine ring further enhances its 3D character.

To analyze the chemical space occupied by this compound and its virtual derivatives, several techniques are employed:

Descriptor Calculation: Molecules are first converted into numerical descriptors that capture their structural and physicochemical properties. These can range from simple properties like molecular weight and logP to complex 2D fingerprints or 3D shape descriptors.

Dimensionality Reduction: Since molecules are described by many descriptors, dimensionality reduction techniques like Principal Component Analysis (PCA) are used to project the high-dimensional data into a 2D or 3D plot that can be easily visualized. scispace.com

Principal Moments of Inertia (PMI): A PMI plot is a powerful tool for characterizing the 3D shape of a molecule. It classifies molecules based on their shape, from linear (rod-like) to planar (disc-like) to spherical (sphere-like). Analyzing the PMI plot of a library of piperidine derivatives can demonstrate their shape diversity and how they occupy under-represented areas of 3D fragment space. nih.govresearchgate.netwhiterose.ac.uk

Analysis of virtual libraries based on substituted piperidines has shown that these scaffolds provide excellent 3D shape diversity, making them valuable building blocks for fragment libraries aimed at tackling challenging biological targets. whiterose.ac.uknih.gov

Property/DescriptorDescriptionValue/Classification for this compound
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.~153.28 g/mol
ClogPA measure of the molecule's lipophilicity (hydrophobicity).~2.5-3.0
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, an indicator of membrane permeability.~12.03 Ų
Number of Rotatable BondsA measure of molecular flexibility.3
Principal Moments of Inertia (PMI) ShapeCharacterizes the 3D shape of the molecule.Likely falls in the "sphere-like" to "rod-like" region, indicating high 3D character.

Exploration of 3D Chemical Space for Piperidine Derivatives

The exploration of three-dimensional (3D) chemical space is a critical aspect of modern drug discovery, moving beyond the limitations of flat, 2D molecules that have historically dominated screening collections. nih.govrsc.org Piperidine scaffolds, such as that in this compound, are particularly valuable in this context due to their inherent 3D nature. nih.gov The transition from a flat pyridine (B92270) ring to a saturated piperidine ring dramatically increases 3D shape diversity. For instance, while dimethyl pyridine has six 2D isomers, the corresponding dimethyl piperidine boasts 34 potential isomers, showcasing a significant expansion in structural complexity and shape. nih.gov

Fragment-based drug discovery (FBDD) increasingly emphasizes the use of 3D fragments to improve target specificity and reduce attrition rates in drug development. acs.org A virtual library derived from 20 different cis- and trans-disubstituted piperidines demonstrated a collection of 3D molecules with properties well-suited for FBDD campaigns. rsc.orgwhiterose.ac.uk This highlights the vast and underexplored chemical space that piperidine derivatives occupy. researchgate.net The synthesis and analysis of regio- and diastereoisomers of substituted piperidines, such as methyl pipecolinates, have been systematically undertaken to create building blocks that cover a wide area of this 3D fragment space. nih.govrsc.org

The "Rule-of-Three" is often used to categorize fragment-sized molecules in chemical space, defining them by molecular weight (MW) < 300 Da, ClogP < 3, and having ≤ 3 hydrogen bond donors and acceptors. whiterose.ac.uk The analysis of libraries of piperidine-based fragments confirms they possess excellent molecular properties for use in medicinal chemistry. nih.govrsc.org

Table 1: Comparison of 2D vs. 3D Isomerism in Pyridine and Piperidine Scaffolds. nih.gov
ScaffoldSubstituentsNumber of IsomersDimensionality
PyridineTwo Methyl Groups62D
PiperidineTwo Methyl Groups343D
PyridineMethyl & Methyl Ester102D
PiperidineMethyl & Methyl Ester453D

Vector Analysis in Chemical Space for Compound Design

Vector analysis is a computational technique used to visualize and quantify the orientation of substituents and functional groups extending from a core scaffold in 3D space. This approach is instrumental in designing molecules with specific interaction geometries for binding to biological targets. By defining "exit vectors," medicinal chemists can strategically modify a molecule to explore the surrounding chemical space and optimize interactions. rsc.orgwhiterose.ac.uk

For piperidine derivatives, substituents can be attached at the nitrogen atom or the carbon ring, providing distinct exit vectors for further functionalization. nih.gov In the development of a 3D spirocyclobutyl piperidine building block, vector analysis was employed to visualize the vectors in chemical space accessed by the lead-like compound. whiterose.ac.uk This analysis helps in understanding how modifications will project into a protein's binding pocket.

Computational Approaches for Predicting Molecular Geometry

A variety of computational methods are employed to predict the molecular geometry and conformational preferences of piperidine derivatives. The piperidine ring is not planar and typically adopts chair, boat, or twist conformations. rsc.org Computational analysis is essential for determining the most stable conformers and the energy barriers between them.

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are highly accurate for predicting molecular geometries and conformational energies. For instance, QM calculations have been used to determine the relative free energy of equatorial and axial conformers of substituted piperidines. nih.gov DFT computations, combined with experimental NMR studies, have been instrumental in understanding the conformational behavior of fluorinated piperidines, revealing that factors like electrostatic interactions, hyperconjugation, and solvent polarity play major roles. d-nb.info In some cases, computational analysis correctly predicted a strong preference for an axial orientation of a fluorine substituent. researchgate.netd-nb.info

Molecular Docking and Dynamics: These simulation techniques are used to predict how a molecule like this compound might bind to a protein target. Molecular docking predicts the preferred orientation of a ligand in a binding site, while molecular dynamics simulations provide insight into the stability of the ligand-protein complex over time. nih.gov These studies are crucial for structure-based drug design and for understanding the key interactions, such as those with specific amino acid residues, that drive binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with their biological activity. For piperidine derivatives, 3D-QSAR models have been developed using descriptors derived from the three-dimensional structure of the molecules. nih.gov These models help in predicting the activity of newly designed compounds and in identifying the structural features that are most important for their function. nih.govresearchgate.net

Table 2: Computational Methods for Piperidine Geometry Prediction.
MethodApplicationKey Findings/InsightsReference
Quantum Mechanics (QM) / DFTConformational analysis of substituted piperidinesDetermines relative energies of chair/twist conformers and influence of substituents (e.g., fluorine) on geometry. rsc.orgnih.govd-nb.info
Molecular DockingPredicting binding mode to protein targetsIdentifies optimal binding poses and key intermolecular interactions. nih.govresearchgate.net
Molecular Dynamics (MD)Simulating the dynamic behavior of ligand-protein complexesAssesses the stability of binding interactions over time. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Modeling the relationship between molecular structure and biological activityUses 3D descriptors to predict activity and guide the design of more potent derivatives. nih.gov

3 Cyclobutylmethyl Piperidine As a Core Building Block in Advanced Organic Synthesis

Modular Synthesis of Complex Heterocyclic Systems

Recent advancements have focused on combining biocatalytic oxidation with cross-coupling reactions to functionalize piperidine (B6355638) rings in a modular fashion. news-medical.net This two-step process simplifies the construction of complex piperidines by creating new carbon-carbon bonds without the need for cumbersome protecting groups or expensive precious metal catalysts like palladium. news-medical.net Such strategies enable the efficient connection of different molecular fragments, transforming simple starting materials into high-value, complex heterocyclic systems. news-medical.netnih.gov This modularity is crucial for rapidly generating analogues of natural products and pharmaceuticals, significantly reducing the number of synthetic steps required compared to traditional linear syntheses. news-medical.net

Scaffold Design in Fragment-Based Drug Discovery and Lead Optimization Programs

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation in the pharmaceutical industry. rsc.orgrsc.orgnih.gov This approach relies on screening small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. whiterose.ac.ukdrugdiscoverychemistry.com A significant challenge in FBDD is the prevalence of flat, two-dimensional molecules in many screening libraries. rsc.orgrsc.orgnih.gov There is a growing emphasis on incorporating three-dimensional (3D) scaffolds to better explore the complex, non-flat binding sites of proteins, a concept often termed "escaping flatland." whiterose.ac.uk

The 3-(Cyclobutylmethyl)piperidine scaffold is an excellent example of a 3D fragment building block. rsc.orgwhiterose.ac.uk Both the piperidine and cyclobutane (B1203170) rings are rich in sp³-hybridized carbon atoms, imparting significant three-dimensionality. lifechemicals.comnih.gov This defined 3D shape allows for more specific and potentially stronger interactions with protein targets compared to flat aromatic systems.

In FBDD and subsequent lead optimization, this scaffold serves multiple purposes:

Core Structure: It can act as a central anchor to which other chemical functionalities are attached. thieme-connect.com

Vectorial Growth: The secondary amine provides a reliable point for chemical elaboration, allowing chemists to "grow" the fragment in specific vectors to pick up additional interactions within a target's binding site. whiterose.ac.ukwhiterose.ac.uk

Property Modulation: The introduction of the chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com

During lead optimization, replacing a flat aromatic ring with a saturated scaffold like this compound can resolve issues related to metabolism, toxicity, or off-target effects, making it a key strategy for developing safer and more effective drug candidates. nih.gov

Table 1: Properties of 3D Scaffolds in Drug Discovery
FeatureDescriptionRelevance of this compound
sp³-Rich Character A high fraction of sp³-hybridized carbon atoms, leading to non-planar structures.Both the piperidine and cyclobutane rings contribute to a high sp³ count, providing a distinct 3D geometry.
Defined Exit Vectors Specific and predictable points on the scaffold for chemical modification.The nitrogen atom on the piperidine ring provides a primary, well-defined vector for synthetic elaboration. researchgate.net
Improved Physicochemical Properties Saturated scaffolds can lead to better solubility, metabolic stability, and reduced promiscuity.Replacing aromatic systems with this scaffold can improve drug-like properties during lead optimization. thieme-connect.com
Novel Chemical Space Access to molecular shapes and structures not achievable with flat, aromatic compounds.Provides unique conformational arrangements for exploring protein binding sites. rsc.orgwhiterose.ac.uk

Development of Diverse Compound Libraries for Research

The creation of diverse compound libraries is essential for high-throughput screening (HTS) and identifying novel biologically active molecules. chemdiv.com Diversity-oriented synthesis aims to produce collections of structurally varied compounds to explore chemical and biological space comprehensively. This compound is an ideal starting point for building such libraries due to its inherent structural features.

The piperidine nitrogen can be readily functionalized through a wide range of reactions, including:

N-alkylation

N-acylation

N-arylation

Reductive amination

Sulfonylation

By reacting this compound with a diverse set of reactants (e.g., various aldehydes, acid chlorides, sulfonyl chlorides), a large library of derivatives can be synthesized rapidly. Each new compound retains the core 3D scaffold but presents a different functional group, leading to a wide array of physicochemical properties and potential biological activities. The generation of such libraries, where compounds are clustered by scaffold but diverse in their peripheral functionality, is a powerful strategy in modern chemical biology and drug discovery. chemdiv.comtargetmol.com

Utility in the Synthesis of Piperidine-Based Ligands and Derivatives

Beyond its role in library synthesis, this compound is a direct precursor to specific, high-value piperidine-based ligands and derivatives. The piperidine motif is a privileged structure, meaning it is found in numerous compounds with known biological activity across different targets. nih.gov Synthetic chemists harness this by incorporating the this compound unit into molecules designed to interact with specific biological receptors or enzymes.

For example, research into inhibitors for enzymes essential to pathogens like Mycobacterium tuberculosis has utilized substituted piperidines. umw.edu In one synthetic approach, a 4-piperidinone core is first modified, followed by alkylation of the ring nitrogen to install a desired group, yielding a final substituted piperidinol. umw.edu A similar strategy could be applied starting with a 3-(cyclobutylmethyl)piperidinone core to generate novel enzyme inhibitors.

Table 2: Common Synthetic Transformations of the Piperidine Moiety
Reaction TypeReagentsProduct ClassPotential Application
N-Alkylation Alkyl halides (e.g., benzyl (B1604629) bromide)Tertiary aminesEnzyme inhibitors, receptor ligands umw.edu
N-Acylation Acid chlorides, AnhydridesAmidesBioactive compounds, metabolic probes
Reductive Amination Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃)Tertiary aminesDiverse library synthesis
N-Arylation Aryl halides, Palladium or Copper catalystN-Aryl piperidinesMedicinal chemistry scaffolds nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.